molecular formula C17H13N3O2S2 B14986604 3,5-dimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

3,5-dimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B14986604
M. Wt: 355.4 g/mol
InChI Key: LPPXYUSJMBIJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a benzofuran ring, a thiadiazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide typically involves multi-step reactions. One common approach is the condensation of 3,5-dimethyl-1-benzofuran-2-carboxylic acid with 3-(thiophen-2-yl)-1,2,4-thiadiazol-5-amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

3,5-dimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1-benzofuran-2-carboxamide: Lacks the thiadiazole and thiophene rings.

    N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide: Lacks the dimethyl groups on the benzofuran ring.

    3-(thiophen-2-yl)-1,2,4-thiadiazol-5-amine: Lacks the benzofuran ring and carboxamide group.

Uniqueness

The presence of both the benzofuran and thiadiazole rings, along with the thiophene ring, makes 3,5-dimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide unique.

Properties

Molecular Formula

C17H13N3O2S2

Molecular Weight

355.4 g/mol

IUPAC Name

3,5-dimethyl-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H13N3O2S2/c1-9-5-6-12-11(8-9)10(2)14(22-12)16(21)19-17-18-15(20-24-17)13-4-3-7-23-13/h3-8H,1-2H3,(H,18,19,20,21)

InChI Key

LPPXYUSJMBIJJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NC(=NS3)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.